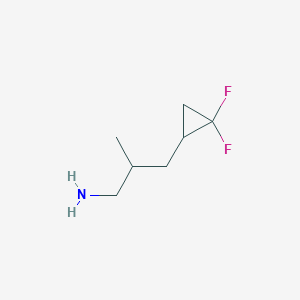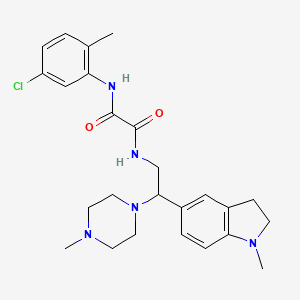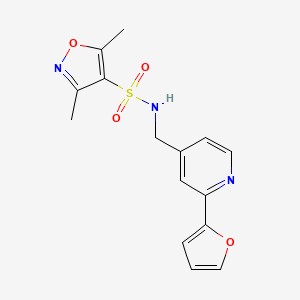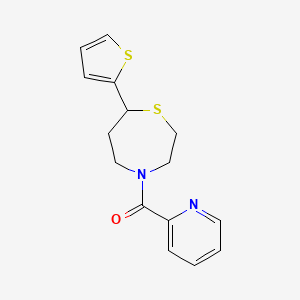
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide” is a fluorinated pyridine derivative. Fluorinated pyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are known for their unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide” would likely involve a pyridine ring with a fluorine atom at the 3-position, a carboxamide group at the 4-position, and a 2-hydroxy-6-methylphenyl group attached to the nitrogen of the carboxamide .
Aplicaciones Científicas De Investigación
.
Pharmaceuticals Development
The unique physicochemical properties imparted by the fluorine atom make fluorinated pyridines crucial in pharmaceuticals. They can alter the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups, leading to the development of drugs with improved performance .
Agrochemicals
In the agrochemical industry, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties. Compounds like 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide may serve as intermediates in the synthesis of new agricultural products .
Enzymatic Synthesis
Enzymatic methods for the synthesis of fluorinated compounds are gaining attention. The direct formation of the C-F bond by enzymes like fluorinase is a promising method for creating fluorinated compounds, including those with structures similar to 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide .
Material Science
Fluorinated pyridines are used in material science due to their unique properties. They can contribute to the development of materials with specific characteristics, such as increased resistance to degradation or altered electrical properties .
Veterinary Medicine
Similar to their use in human pharmaceuticals, fluorinated pyridines are also employed in veterinary medicine. The biological activities of these compounds can be beneficial in creating treatments for animals .
Organic Synthesis Intermediates
Compounds like 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide can act as intermediates in the synthesis of more complex organic molecules. Their reactivity and selectivity can be leveraged to create a wide range of synthetic targets .
Radiobiology
The synthesis of fluorinated pyridines is also relevant in radiobiology. The incorporation of radioactive fluorine isotopes into pyridine derivatives can lead to the development of novel compounds for studying biological systems under radiation .
Mecanismo De Acción
Target of Action
The primary targets of 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide are currently unknown. This compound is a derivative of fluoropyridines, which are known for their unique physical, chemical, and biological properties . Fluoropyridines have been used in various applications, including as potential imaging agents for various biological applications .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom in the compound could potentially enhance its bioavailability, as fluorine atoms have been introduced into lead structures to improve the physical, biological, and environmental properties of new agricultural products .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide could be influenced by various environmental factors. For instance, the presence of the fluorine atom in the compound could potentially enhance its stability, as fluorine atoms have been introduced into lead structures to improve the physical, biological, and environmental properties of new agricultural products .
Propiedades
IUPAC Name |
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-3-2-4-11(17)12(8)16-13(18)9-5-6-15-7-10(9)14/h2-7,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRBWXZTBUJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)
![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)
![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)
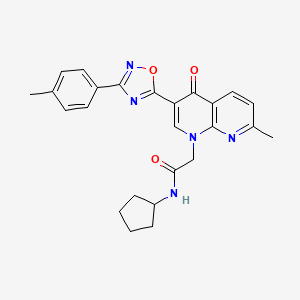
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)
![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)
![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)
